trans-4-Methoxy-1-methylpyrrolidin-3-amine
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Overview
Description
Trans-4-Methoxy-1-methylpyrrolidin-3-amine is a chemical compound with the molecular formula C6H14N2O It is a heterocyclic amine that features a pyrrolidine ring substituted with a methoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Methoxy-1-methylpyrrolidin-3-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-1-methylpyrrolidine with an amine source under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Trans-4-Methoxy-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Trans-4-Methoxy-1-methylpyrrolidin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which is relevant in the treatment of neurological disorders such as Alzheimer’s disease.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of trans-4-Methoxy-1-methylpyrrolidin-3-amine involves its interaction with molecular targets such as NMDA receptors. As a non-competitive NMDA receptor antagonist, it blocks the excessive activity of glutamate, a neurotransmitter involved in learning and memory. This action helps to prevent excitotoxicity, which is a pathological process that can lead to neuronal damage and is implicated in various neurological disorders.
Comparison with Similar Compounds
Trans-4-Methoxy-1-methylpyrrolidin-3-amine can be compared with other similar compounds, such as:
- Trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
- Trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
- Trans-4-Methoxy-3-pyrrolidinol hydrochloride
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics .
Properties
CAS No. |
1212103-66-6 |
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Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3R,4R)-4-methoxy-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-8-3-5(7)6(4-8)9-2/h5-6H,3-4,7H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
OHPHQGOFOZCOHP-PHDIDXHHSA-N |
SMILES |
CN1CC(C(C1)OC)N |
Isomeric SMILES |
CN1C[C@H]([C@@H](C1)OC)N |
Canonical SMILES |
CN1CC(C(C1)OC)N |
Synonyms |
trans-4-methoxy-1-methyl-3-pyrrolidinamine(SALTDATA: 2HCl) |
Origin of Product |
United States |
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